![molecular formula C10H13ClO B13801510 (1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride](/img/structure/B13801510.png)
(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3R,4R)-3-methylbicyclo[222]oct-5-ene-2-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a bicyclo[222]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[2.2.2]octane derivative.
Functionalization: Introduction of a methyl group at the 3-position of the bicyclo[2.2.2]octane framework.
Formation of Carbonyl Chloride: The carbonyl chloride functional group is introduced through a reaction with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane).
Reduction: Reducing agents (LiAlH4), solvent (ether).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone, water).
Major Products
Amides, Esters, Thioesters: Formed through substitution reactions.
Alcohols: Formed through reduction reactions.
Carboxylic Acids: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Material Science: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This reactivity is exploited in various applications, including drug development and biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]octane-2-carbonyl chloride: Similar structure but lacks the double bond at the 5-position.
(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
Uniqueness
(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride is unique due to its combination of a bicyclic framework with a reactive carbonyl chloride group. This combination provides a versatile platform for chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C10H13ClO |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-6-7-2-4-8(5-3-7)9(6)10(11)12/h2,4,6-9H,3,5H2,1H3/t6-,7+,8-,9+/m1/s1 |
Clave InChI |
ZZTYIIXNFXFZFP-XAVMHZPKSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2CC[C@H]([C@H]1C(=O)Cl)C=C2 |
SMILES canónico |
CC1C2CCC(C1C(=O)Cl)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


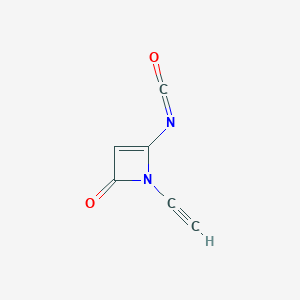

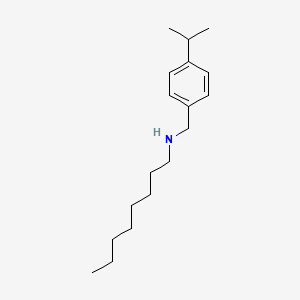
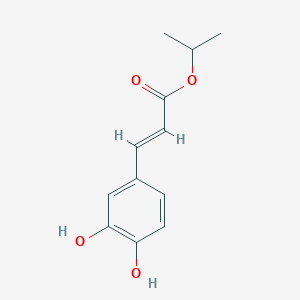
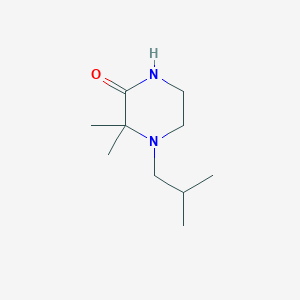
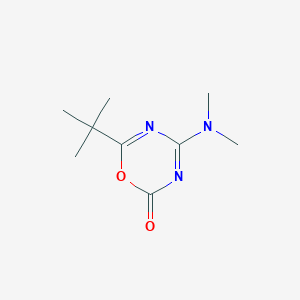
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
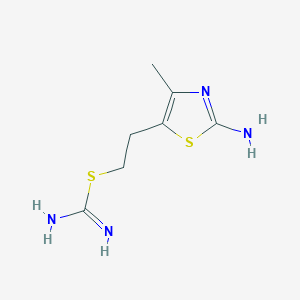
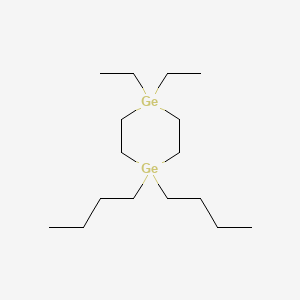


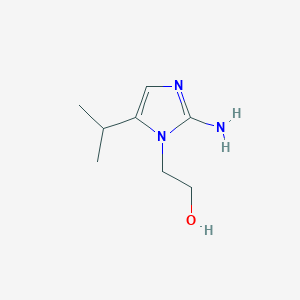
![Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]-](/img/structure/B13801507.png)

